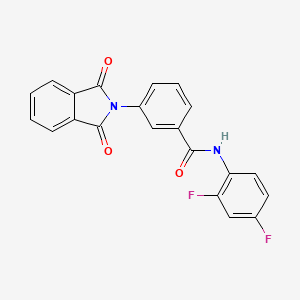
N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide
説明
N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide, also known as DBD, is a synthetic chemical compound that has gained significant attention in the field of biomedical research. DBD is a yellowish crystalline powder that is soluble in organic solvents and has a molecular weight of 418.42 g/mol.
作用機序
The mechanism of action of N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of oncogenes. This compound's anti-inflammatory activity is thought to be mediated through the inhibition of the NF-κB pathway, which is a key regulator of the inflammatory response. This compound's antiviral activity is believed to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. This compound has also been shown to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Additionally, this compound has been shown to reduce the expression of oncogenes such as c-Myc and Cyclin D1. This compound's anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound's antiviral activity is believed to be due to its ability to inhibit viral replication by interfering with the viral RNA polymerase.
実験室実験の利点と制限
One of the major advantages of N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide is its low toxicity and high selectivity towards cancer cells. Additionally, this compound exhibits good solubility in organic solvents, which makes it easy to handle in the laboratory. However, this compound's low aqueous solubility makes it difficult to administer orally, which limits its potential for clinical use. Furthermore, the mechanism of action of this compound is not fully understood, which limits its potential for further development.
将来の方向性
Despite its limitations, N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide has shown promising results in preclinical studies, and further research is needed to fully understand its potential applications in cancer therapy, anti-inflammatory agents, and antiviral agents. One potential future direction is to investigate the use of this compound in combination with other chemotherapeutic agents to enhance its anticancer activity. Another potential future direction is to develop more water-soluble derivatives of this compound to improve its bioavailability. Furthermore, the mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development.
科学的研究の応用
N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide has been extensively studied for its potential applications in various biomedical research areas, including cancer therapy, anti-inflammatory agents, and antiviral agents. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound exhibits antiviral activity against the hepatitis C virus.
特性
IUPAC Name |
1-N',3-N'-dibenzoyl-2-phenylbenzene-1,3-dicarbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O4/c33-25(20-13-6-2-7-14-20)29-31-27(35)22-17-10-18-23(24(22)19-11-4-1-5-12-19)28(36)32-30-26(34)21-15-8-3-9-16-21/h1-18H,(H,29,33)(H,30,34)(H,31,35)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVIDMBVEYTIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2C(=O)NNC(=O)C3=CC=CC=C3)C(=O)NNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




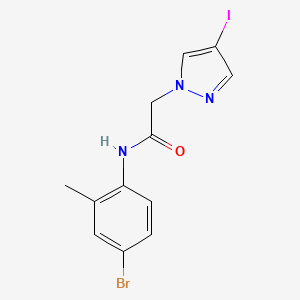
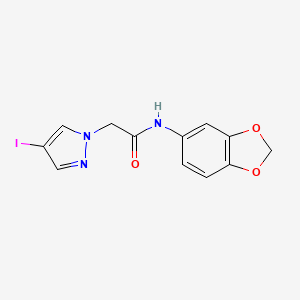
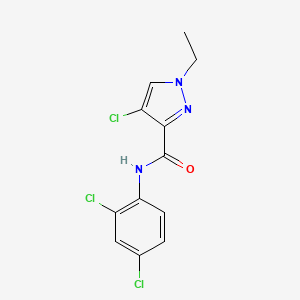
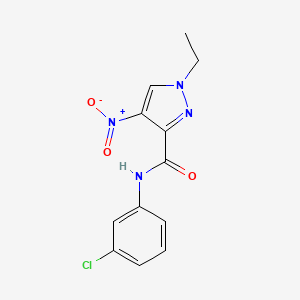
![methyl [4-(1-ethoxyethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B3748304.png)
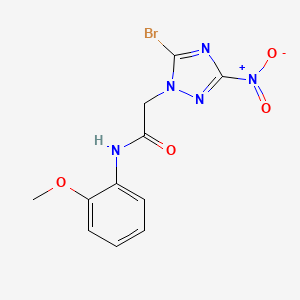
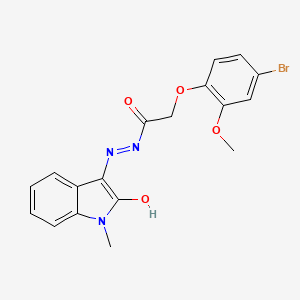
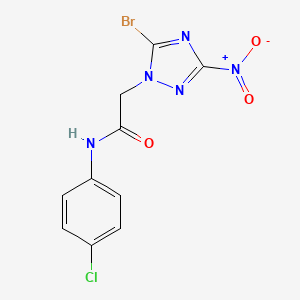
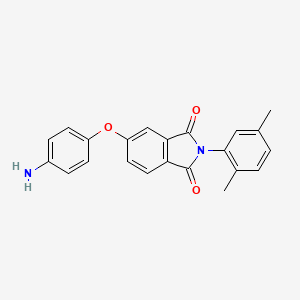

![4-[4-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]phthalic acid](/img/structure/B3748358.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B3748372.png)
